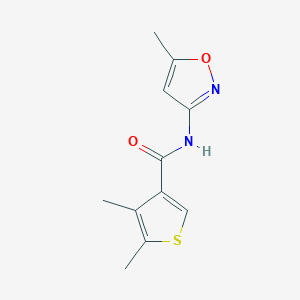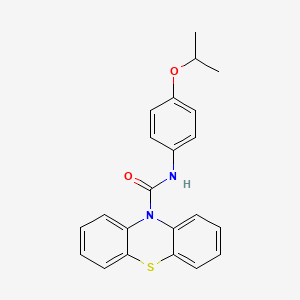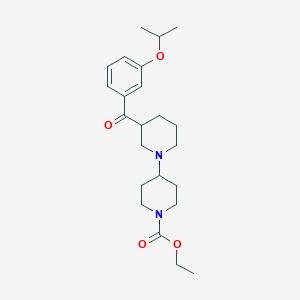
ethyl 3-(3-isopropoxybenzoyl)-1,4'-bipiperidine-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-isopropoxybenzoyl)-1,4'-bipiperidine-1'-carboxylate, also known as EIBO, is a chemical compound that has been widely studied for its potential use as a therapeutic agent. EIBO belongs to a class of compounds known as piperidine carboxylates, which have been shown to have a range of biological activities, including antiviral, antitumor, and antimalarial properties. In
Mechanism of Action
The mechanism of action of ethyl 3-(3-isopropoxybenzoyl)-1,4'-bipiperidine-1'-carboxylate is complex and involves multiple pathways. In the case of HIV-1, this compound blocks the interaction between the viral protein Vif and the host protein APOBEC3G. This interaction is critical for the survival of the virus, as APOBEC3G is a key component of the host immune system that can inhibit viral replication. By blocking this interaction, this compound prevents the virus from replicating and spreading.
In the case of cancer cells, this compound appears to induce apoptosis through a variety of mechanisms. Studies have shown that this compound can activate the caspase pathway, which leads to the cleavage of proteins involved in cell survival and proliferation. This compound can also induce the expression of pro-apoptotic proteins, such as Bax and Bak, while inhibiting the expression of anti-apoptotic proteins, such as Bcl-2.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects, depending on the specific context in which it is used. In the case of HIV-1, this compound inhibits viral replication by blocking the interaction between Vif and APOBEC3G. This leads to a decrease in viral load and an increase in CD4+ T cell count, which are key indicators of immune function.
In the case of cancer cells, this compound induces apoptosis through a variety of mechanisms, leading to a decrease in cell proliferation and an increase in cell death. This can result in a decrease in tumor size and an improvement in overall survival.
Advantages and Limitations for Lab Experiments
Ethyl 3-(3-isopropoxybenzoyl)-1,4'-bipiperidine-1'-carboxylate has several advantages for lab experiments, including its relatively simple synthesis method and its well-characterized mechanism of action. However, there are also some limitations to its use. For example, this compound has relatively low solubility in water, which can make it difficult to work with in some experimental contexts. In addition, this compound has not yet been extensively studied in vivo, so its efficacy and safety in animal models and humans are not yet fully understood.
Future Directions
There are several future directions for research on ethyl 3-(3-isopropoxybenzoyl)-1,4'-bipiperidine-1'-carboxylate. One area of interest is the development of more potent and selective inhibitors of the Vif-APOBEC3G interaction, which could lead to the development of more effective treatments for HIV-1. Another area of interest is the use of this compound and other piperidine carboxylates as anticancer agents, either alone or in combination with other therapies. Finally, there is also potential for the use of this compound in the treatment of other viral infections, such as hepatitis B and C, which also rely on interactions with host proteins for their survival.
Synthesis Methods
Ethyl 3-(3-isopropoxybenzoyl)-1,4'-bipiperidine-1'-carboxylate can be synthesized through a multi-step process involving the reaction of 3-isopropoxybenzoyl chloride with piperidine, followed by esterification with ethyl chloroformate. The final product is obtained through purification using column chromatography.
Scientific Research Applications
Ethyl 3-(3-isopropoxybenzoyl)-1,4'-bipiperidine-1'-carboxylate has been extensively studied for its potential use as an antiviral agent, particularly in the treatment of HIV. Studies have shown that this compound inhibits the replication of HIV-1 by blocking the interaction between the viral protein Vif and the host protein APOBEC3G. This interaction is critical for the survival of the virus, and blocking it can prevent the virus from replicating and spreading.
In addition to its antiviral properties, this compound has also been shown to have antitumor activity. Studies have demonstrated that this compound inhibits the growth of a range of cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis, or programmed cell death, in cancer cells.
Properties
IUPAC Name |
ethyl 4-[3-(3-propan-2-yloxybenzoyl)piperidin-1-yl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O4/c1-4-28-23(27)24-13-10-20(11-14-24)25-12-6-8-19(16-25)22(26)18-7-5-9-21(15-18)29-17(2)3/h5,7,9,15,17,19-20H,4,6,8,10-14,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXQBVBGOBNEOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCCC(C2)C(=O)C3=CC(=CC=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4876078.png)
![4-ethyl 2-methyl 3-methyl-5-{[5-(3-nitrophenyl)-2-furoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4876083.png)
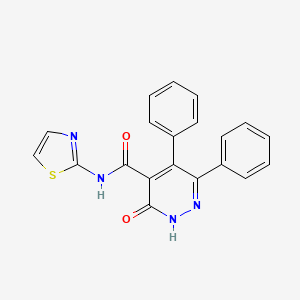
![1-{4-[(8-chloro-4-quinolinyl)amino]phenyl}ethanone](/img/structure/B4876102.png)

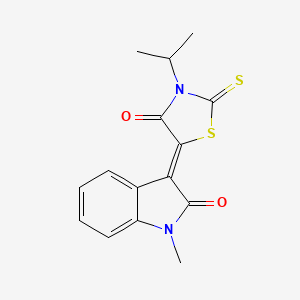
![N-[1-(aminocarbonyl)-2-(2-fluorophenyl)vinyl]benzamide](/img/structure/B4876125.png)
![N-(5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)methanesulfonamide](/img/structure/B4876128.png)
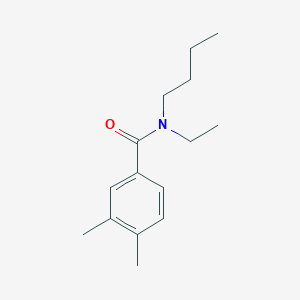
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-4-quinolinecarboxamide](/img/structure/B4876152.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine](/img/structure/B4876169.png)
![N-(2-methoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4876173.png)
